molecular formula C15H13ClN2O4 B1420540 Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate CAS No. 1160264-40-3

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Cat. No.: B1420540
CAS No.: 1160264-40-3
M. Wt: 320.73 g/mol
InChI Key: WQUABOQVFAELIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The aminocarbonyl group is then introduced via an amide formation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 2-[2-(aminocarbonyl)-4-bromophenoxy]nicotinate
  • Ethyl 2-[2-(aminocarbonyl)-4-fluorophenoxy]nicotinate
  • Ethyl 2-[2-(aminocarbonyl)-4-methylphenoxy]nicotinate

Uniqueness: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable tool in research .

Properties

IUPAC Name

ethyl 2-(2-carbamoyl-4-chlorophenoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-21-15(20)10-4-3-7-18-14(10)22-12-6-5-9(16)8-11(12)13(17)19/h3-8H,2H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUABOQVFAELIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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